molecular formula C13H14O2 B14585445 Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate CAS No. 61358-00-7

Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate

Cat. No.: B14585445
CAS No.: 61358-00-7
M. Wt: 202.25 g/mol
InChI Key: DBJDSCWPVFMOSR-UHFFFAOYSA-N
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Description

Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate: is an organic compound with the molecular formula C13H14O2 . It consists of 29 atoms, including 14 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is characterized by its bicyclic structure, which includes a carboxylate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the carboxylate group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl bicyclo[4.3.1]dec-1-ene-8-carboxylate
  • Methyl bicyclo[6.3.1]dodeca-1,3,5,8-tetraene-8-carboxylate

Uniqueness

Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate is unique due to its specific bicyclic structure and the presence of the carboxylate functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61358-00-7

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate

InChI

InChI=1S/C13H14O2/c1-15-13(14)12-8-7-10-5-3-2-4-6-11(12)9-10/h2-6,8,11H,7,9H2,1H3

InChI Key

DBJDSCWPVFMOSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC2=CC=CC=CC1C2

Origin of Product

United States

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